molecular formula C8H14ClN B14001028 n-(2-Chloroethyl)-n-(prop-2-en-1-yl)prop-2-en-1-amine CAS No. 81637-44-7

n-(2-Chloroethyl)-n-(prop-2-en-1-yl)prop-2-en-1-amine

Cat. No.: B14001028
CAS No.: 81637-44-7
M. Wt: 159.65 g/mol
InChI Key: DZGKAEVQWRWBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(2-Chloroethyl)-n-(prop-2-en-1-yl)prop-2-en-1-amine: is an organic compound that belongs to the class of amines. This compound features both chloroethyl and prop-2-en-1-yl groups attached to a central amine nitrogen atom. Such compounds are often of interest in organic synthesis and various industrial applications due to their reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Chloroethyl)-n-(prop-2-en-1-yl)prop-2-en-1-amine typically involves the reaction of prop-2-en-1-amine with 2-chloroethyl chloride under basic conditions. The reaction can be carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of chloroethyl compounds and the potential formation of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions, such as hydroboration-oxidation or hydrogenation, to form corresponding alcohols or alkanes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, or reduced to form amines or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.

    Addition Reactions: Borane (BH3) for hydroboration, hydrogen gas with a palladium catalyst for hydrogenation.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.

Major Products Formed

    Substitution: Formation of substituted amines or alcohols.

    Addition: Formation of alcohols or alkanes.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of amines or alkanes.

Scientific Research Applications

Chemistry

In organic chemistry, n-(2-Chloroethyl)-n-(prop-2-en-1-yl)prop-2-en-1-amine can be used as an intermediate in the synthesis of more complex molecules. Its reactive functional groups make it a valuable building block for various chemical transformations.

Biology and Medicine

This compound may be explored for its potential biological activity. Amines with chloroethyl groups are often investigated for their cytotoxic properties and potential use in cancer treatment. The compound could be a candidate for drug development or as a biochemical probe.

Industry

In industrial applications, this compound might be used in the production of polymers, resins, or as a precursor for other chemical products. Its reactivity can be harnessed in various manufacturing processes.

Mechanism of Action

The mechanism of action of n-(2-Chloroethyl)-n-(prop-2-en-1-yl)prop-2-en-1-amine would depend on its specific application. In a biological context, the chloroethyl group could form covalent bonds with nucleophilic sites in biomolecules, leading to cytotoxic effects. The prop-2-en-1-yl group might interact with specific enzymes or receptors, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    n-(2-Chloroethyl)-n-methylamine: Similar structure but with a methyl group instead of the prop-2-en-1-yl group.

    n-(2-Chloroethyl)-n-ethylamine: Similar structure but with an ethyl group instead of the prop-2-en-1-yl group.

    n-(2-Chloroethyl)-n-(prop-2-en-1-yl)amine: Similar structure but without the second prop-2-en-1-yl group.

Uniqueness

The presence of both chloroethyl and prop-2-en-1-yl groups in n-(2-Chloroethyl)-n-(prop-2-en-1-yl)prop-2-en-1-amine provides unique reactivity and potential for diverse chemical transformations. This dual functionality can be advantageous in synthetic chemistry and industrial applications.

Properties

IUPAC Name

N-(2-chloroethyl)-N-prop-2-enylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN/c1-3-6-10(7-4-2)8-5-9/h3-4H,1-2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGKAEVQWRWBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCCl)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002104
Record name N-(2-Chloroethyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81637-44-7
Record name NSC93246
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Chloroethyl)-N-(prop-2-en-1-yl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.